Citarinostat Citarinostat Citarinostat, also known as ACY-241, is a potent, selective and orally available histone deacetylase (HDAC) inhibitor, with potential antineoplastic activity. Upon oral administration, ACY-241 inhibits the activity of HDACs; this results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. This leads to the inhibition of tumor oncogene transcription, and the selective transcription of tumor suppressor genes, which inhibit tumor cell division and induce tumor cell apoptosis.
Brand Name: Vulcanchem
CAS No.: 1316215-12-9
VCID: VC0523861
InChI: InChI=1S/C24H26ClN5O3/c25-20-12-7-8-13-21(20)30(19-10-4-3-5-11-19)24-27-16-18(17-28-24)23(32)26-15-9-2-1-6-14-22(31)29-33/h3-5,7-8,10-13,16-17,33H,1-2,6,9,14-15H2,(H,26,32)(H,29,31)
SMILES: C1=CC=C(C=C1)N(C2=CC=CC=C2Cl)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO
Molecular Formula: C24H26ClN5O3
Molecular Weight: 467.954

Citarinostat

CAS No.: 1316215-12-9

Inhibitors

VCID: VC0523861

Molecular Formula: C24H26ClN5O3

Molecular Weight: 467.954

Purity: >98% (or refer to the Certificate of Analysis)

Citarinostat - 1316215-12-9

CAS No. 1316215-12-9
Product Name Citarinostat
Molecular Formula C24H26ClN5O3
Molecular Weight 467.954
IUPAC Name 2-(N-(2-chlorophenyl)anilino)-N-[7-(hydroxyamino)-7-oxoheptyl]pyrimidine-5-carboxamide
Standard InChI InChI=1S/C24H26ClN5O3/c25-20-12-7-8-13-21(20)30(19-10-4-3-5-11-19)24-27-16-18(17-28-24)23(32)26-15-9-2-1-6-14-22(31)29-33/h3-5,7-8,10-13,16-17,33H,1-2,6,9,14-15H2,(H,26,32)(H,29,31)
Standard InChIKey VLIUIBXPEDFJRF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(C2=CC=CC=C2Cl)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO
Appearance Solid powder
Description Citarinostat, also known as ACY-241, is a potent, selective and orally available histone deacetylase (HDAC) inhibitor, with potential antineoplastic activity. Upon oral administration, ACY-241 inhibits the activity of HDACs; this results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. This leads to the inhibition of tumor oncogene transcription, and the selective transcription of tumor suppressor genes, which inhibit tumor cell division and induce tumor cell apoptosis.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms ACY-241; ACY 241; ACY241; HDAC-IN-2; Citarinostat.
Reference 1: Laino AS, Betts BC, Veerapathran A, Dolgalev I, Sarnaik A, Quayle SN, Jones SS, Weber JS, Woods DM. HDAC6 selective inhibition of melanoma patient T-cells augments anti-tumor characteristics. J Immunother Cancer. 2019 Feb 6;7(1):33. doi: 10.1186/s40425-019-0517-0. PubMed PMID: 30728070; PubMed Central PMCID: PMC6366050.
2: Lorenzo Pisarello M, Masyuk TV, Gradilone SA, Masyuk AI, Ding JF, Lee PY, LaRusso NF. Combination of a Histone Deacetylase 6 Inhibitor and a Somatostatin Receptor Agonist Synergistically Reduces Hepatorenal Cystogenesis in an Animal Model of Polycystic Liver Disease. Am J Pathol. 2018 Apr;188(4):981-994. doi: 10.1016/j.ajpath.2017.12.016. Epub 2018 Jan 31. PubMed PMID: 29366679; PubMed Central PMCID: PMC5963486.
3: Lernoux M, Schnekenburger M, Dicato M, Diederich M. Anti-cancer effects of naturally derived compounds targeting histone deacetylase 6-related pathways. Pharmacol Res. 2018 Mar;129:337-356. doi: 10.1016/j.phrs.2017.11.004. Epub 2017 Nov 11. Review. PubMed PMID: 29133216.
4: Ray A, Das DS, Song Y, Hideshima T, Tai YT, Chauhan D, Anderson KC. Combination of a novel HDAC6 inhibitor ACY-241 and anti-PD-L1 antibody enhances anti-tumor immunity and cytotoxicity in multiple myeloma. Leukemia. 2018 Mar;32(3):843-846. doi: 10.1038/leu.2017.322. Epub 2017 Nov 6. PubMed PMID: 29104288; PubMed Central PMCID: PMC5842120.
5: North BJ, Almeciga-Pinto I, Tamang D, Yang M, Jones SS, Quayle SN. Enhancement of pomalidomide anti-tumor response with ACY-241, a selective HDAC6 inhibitor. PLoS One. 2017 Mar 6;12(3):e0173507. doi: 10.1371/journal.pone.0173507. eCollection 2017. PubMed PMID: 28264055; PubMed Central PMCID: PMC5338861.
6: Huang P, Almeciga-Pinto I, Jarpe M, van Duzer JH, Mazitschek R, Yang M, Jones SS, Quayle SN. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models. Oncotarget. 2017 Jan 10;8(2):2694-2707. doi: 10.18632/oncotarget.13738. PubMed PMID: 27926524; PubMed Central PMCID: PMC5356834.
7: Richardson PG, Moreau P, Laubach JP, Maglio ME, Lonial S, San-Miguel J. Deacetylase inhibitors as a novel modality in the treatment of multiple myeloma. Pharmacol Res. 2017 Mar;117:185-191. doi: 10.1016/j.phrs.2016.11.020. Epub 2016 Nov 21. Review. PubMed PMID: 27884726.
PubChem Compound 53340426
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator